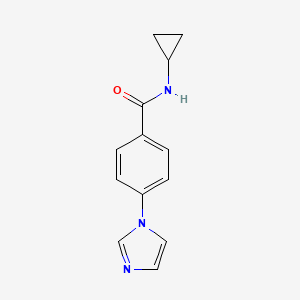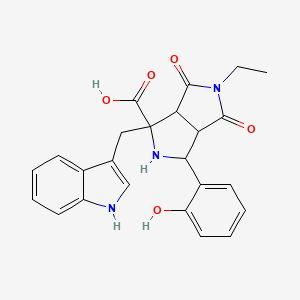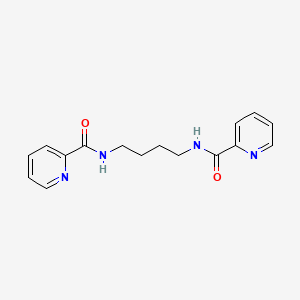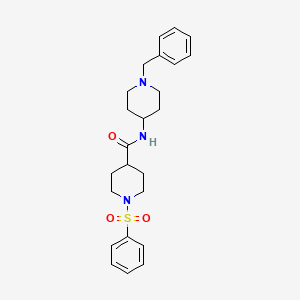
N-cyclopropyl-4-imidazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-imidazol-1-ylbenzamide, also known as CPIB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has gained attention due to its ability to modulate the activity of a specific ion channel, the transient receptor potential vanilloid 1 (TRPV1) channel.
Mécanisme D'action
N-cyclopropyl-4-imidazol-1-ylbenzamide binds to a specific site on the TRPV1 channel, known as the vanilloid binding site. This binding results in a conformational change in the channel, leading to a decrease in its activity. N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to be a non-competitive antagonist of the TRPV1 channel, meaning that it does not compete with the channel's natural ligands for binding.
Biochemical and Physiological Effects
N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopropyl-4-imidazol-1-ylbenzamide reduces the activity of TRPV1 in a dose-dependent manner. This reduction in activity is accompanied by a decrease in the release of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that N-cyclopropyl-4-imidazol-1-ylbenzamide reduces pain responses in animal models of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-4-imidazol-1-ylbenzamide in lab experiments is its specificity for the TRPV1 channel. This allows researchers to study the channel's function without interference from other ion channels. Another advantage is that N-cyclopropyl-4-imidazol-1-ylbenzamide is a reversible antagonist, meaning that its effects can be easily reversed by washing the cells or tissues. However, one limitation of using N-cyclopropyl-4-imidazol-1-ylbenzamide is that it has a relatively short half-life, meaning that it may need to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4-imidazol-1-ylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of N-cyclopropyl-4-imidazol-1-ylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-imidazol-1-ylbenzamide and other TRPV1 antagonists in the treatment of pain and inflammation. Additionally, research could focus on the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-imidazol-1-ylbenzamide involves the reaction of 4-imidazol-1-ylbenzoic acid with cyclopropylamine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-cyclopropyl-4-imidazol-1-ylbenzamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-imidazol-1-ylbenzamide has been primarily used in scientific research to study the TRPV1 channel. This ion channel is involved in the detection of pain, heat, and inflammation, making it a promising target for the development of analgesic drugs. N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to modulate the activity of TRPV1, making it a useful tool for studying the channel's function and potential therapeutic applications.
Propriétés
IUPAC Name |
N-cyclopropyl-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-11-3-4-11)10-1-5-12(6-2-10)16-8-7-14-9-16/h1-2,5-9,11H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDQPBPBBDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-imidazol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)

![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)

![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)
![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)